molecular formula C26H24N2O3 B7701511 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide

Cat. No.: B7701511
M. Wt: 412.5 g/mol
InChI Key: NIMRBRJRJHIHNO-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization of the Quinoline Core: The 2-hydroxy and 8-methyl groups are introduced via selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.

    Coupling Reactions: The quinoline derivative is then coupled with 4-methoxyphenyl and 4-methylbenzamide groups through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzamide rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes like kinases, receptors, and DNA.

    Pathways: The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyquinolin-3-yl)-N-phenylbenzamide
  • N-(8-methylquinolin-3-yl)-N-(4-methoxyphenyl)benzamide
  • N-(2-hydroxy-8-methylquinolin-3-yl)-N-phenyl-4-methylbenzamide

Uniqueness

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-7-9-19(10-8-17)26(30)28(22-11-13-23(31-3)14-12-22)16-21-15-20-6-4-5-18(2)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMRBRJRJHIHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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